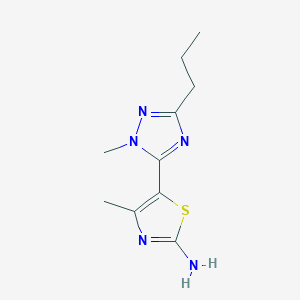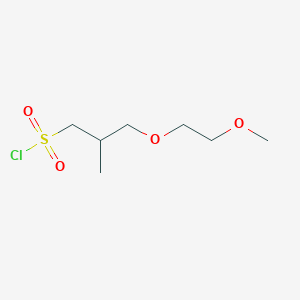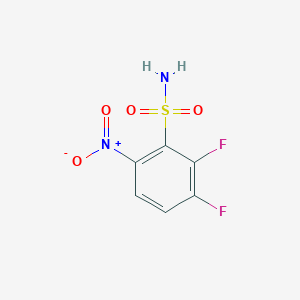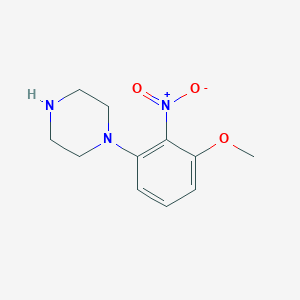
4-Ethyl-2,5-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2,5-difluoroaniline is an organic compound with the molecular formula C8H9F2N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with ethyl and fluorine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,5-difluoroaniline can be achieved through several methods. One common approach involves the diazotization of this compound followed by a substitution reaction. The Balz-Schiemann reaction is often employed, where the diazonium salt is formed and subsequently decomposed to introduce the fluorine atoms .
Industrial Production Methods: In industrial settings, continuous-flow reactors are utilized to enhance the efficiency and safety of the synthesis process. This method allows for better control over reaction conditions, reducing the risk of side reactions and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Ethyl-2,5-difluoroaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its unique chemical properties.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Dyestuff: The compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2,5-difluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
2,5-Difluoroaniline: Similar in structure but lacks the ethyl group.
4-Ethyl-2,6-difluoroaniline: Similar but with fluorine atoms at different positions.
Uniqueness: 4-Ethyl-2,5-difluoroaniline is unique due to the specific positioning of the ethyl and fluorine groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C8H9F2N |
|---|---|
Poids moléculaire |
157.16 g/mol |
Nom IUPAC |
4-ethyl-2,5-difluoroaniline |
InChI |
InChI=1S/C8H9F2N/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4H,2,11H2,1H3 |
Clé InChI |
KCSPQZBOWVDUBE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)

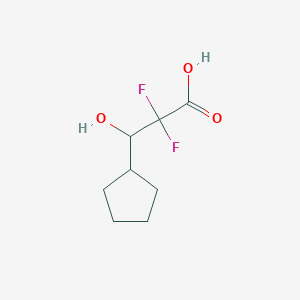
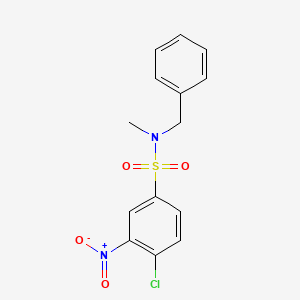
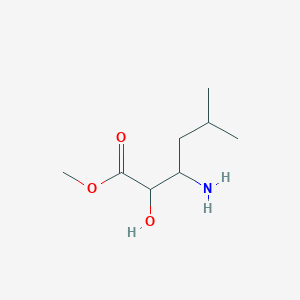
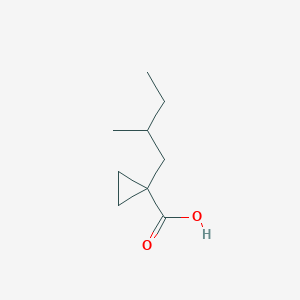
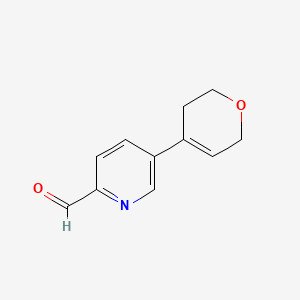
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)

